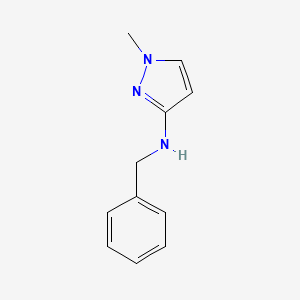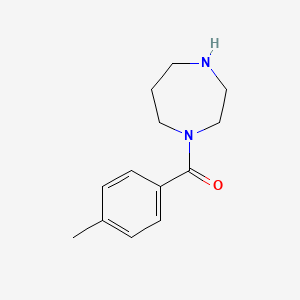
1,4-Diazepan-1-yl(4-methylphenyl)methanone
Übersicht
Beschreibung
1,4-Diazepan-1-yl(4-methylphenyl)methanone, often referred to as 4-MPM, is a synthetic compound with a variety of applications in scientific research and industrial processes. It is a heterocyclic organic compound that is composed of a five-membered ring containing two nitrogen atoms and one oxygen atom. 4-MPM is widely used in the synthesis of other compounds and as a reagent in organic synthesis. It is also used as a starting material for the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Significance
1,4-Diazepines, including derivatives such as 1,4-Diazepan-1-yl(4-methylphenyl)methanone, are recognized for their broad spectrum of biological activities. These compounds have been the focus of scientific research due to their potential pharmaceutical applications. Research has highlighted the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, showcasing their importance in medicinal chemistry. Their significant biological activities encompass antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This positions 1,4-diazepine derivatives as promising candidates for further exploration within the pharmaceutical industry (Rashid et al., 2019).
Environmental and Analytical Considerations
The detection and analysis of drugs of abuse, including benzodiazepines and their derivatives in biological samples, have been advanced through methodologies such as Dried Blood Spot (DBS) devices. This technique has shown promise for routine analysis in forensic cases, potentially including the monitoring of this compound. The DBS method offers a non-invasive, efficient, and cost-effective approach for the detection of a wide range of substances, thereby facilitating research and clinical monitoring of drug use and exposure (Ververi et al., 2022).
Pharmacokinetics and Drug Interaction
Pharmacogenetics plays a crucial role in understanding the metabolism of antiepileptic drugs (AEDs), including those related to the benzodiazepine class. This research area explores how genetic variations affect drug metabolism and response, providing insights into personalized medicine. Although specific studies on this compound are limited, insights from the metabolism of related compounds, such as diazepam, highlight the importance of considering genetic factors in drug efficacy and safety. This knowledge aids in optimizing dosing regimens and minimizing adverse effects, thereby improving patient outcomes (Klotz, 2007).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with theHistamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of various neurotransmitters.
Mode of Action
Based on its structural similarity to other compounds, it may act as anantagonist at the Histamine H3 receptor . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from interacting with other substances, inhibiting its function.
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXZEDYKRDPAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)


![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)
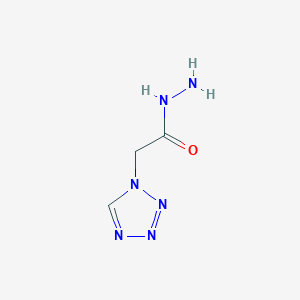

![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)
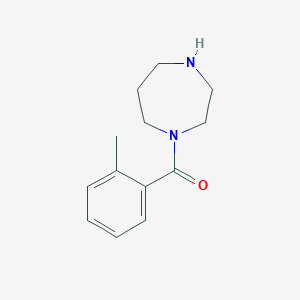
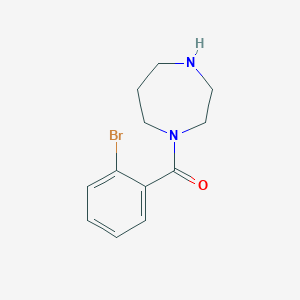
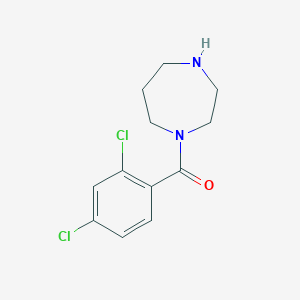

![2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3156007.png)
